![molecular formula C30H19NO2 B14134254 2,4,9-Triphenylbenzo[f]isoindole-1,3-dione CAS No. 4209-87-4](/img/structure/B14134254.png)
2,4,9-Triphenylbenzo[f]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,9-Triphenylbenzo[f]isoindole-1,3-dione is a complex organic compound belonging to the class of isoindole derivatives. Isoindole-1,3-dione derivatives are known for their diverse biological and pharmaceutical applications. This compound features a fused tricyclic structure with multiple phenyl groups, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,9-Triphenylbenzo[f]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by cyclization and oxidation reactions. One efficient method reported involves the reaction of substituted tetraynes with imidazole derivatives through a hexadehydro-Diels–Alder domino reaction. This process forms three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. Solventless conditions and the use of simple heating techniques are common. For instance, a green synthesis technique for isoindoline-1,3-dione derivatives involves solventless reactions and purification methods that adhere to green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,9-Triphenylbenzo[f]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted isoindole-1,3-dione derivatives with varying functional groups, which can be further utilized in pharmaceutical and industrial applications .
Wissenschaftliche Forschungsanwendungen
2,4,9-Triphenylbenzo[f]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Wirkmechanismus
The mechanism of action of 2,4,9-Triphenylbenzo[f]isoindole-1,3-dione involves its interaction with specific molecular targets and pathwaysAdditionally, it inhibits β-amyloid protein aggregation, indicating its potential in treating Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoindoline-1,3-dione: A simpler derivative with similar biological activities.
N-Substituted isoindoline-1,3-diones: These compounds have varying substituents that modulate their biological activities.
Uniqueness
2,4,9-Triphenylbenzo[f]isoindole-1,3-dione is unique due to its fused tricyclic structure and multiple phenyl groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse modifications, making it a versatile compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
4209-87-4 |
|---|---|
Molekularformel |
C30H19NO2 |
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
2,4,9-triphenylbenzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C30H19NO2/c32-29-27-25(20-12-4-1-5-13-20)23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)28(27)30(33)31(29)22-16-8-3-9-17-22/h1-19H |
InChI-Schlüssel |
DIIRAZWWMQPMRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C4=CC=CC=C42)C5=CC=CC=C5)C(=O)N(C3=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


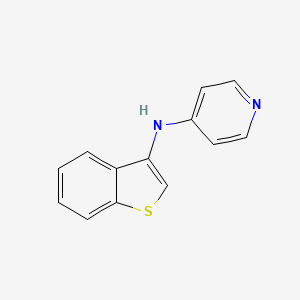
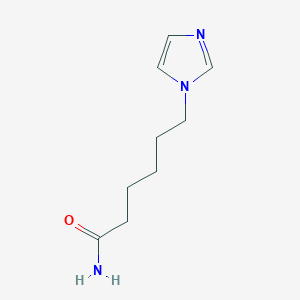
![2-[3-(Trifluoromethyl)phenoxy]benzenemethanamine](/img/structure/B14134188.png)
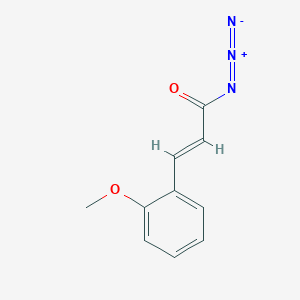
![[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid](/img/structure/B14134197.png)
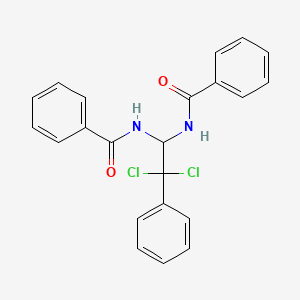

![2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14134232.png)
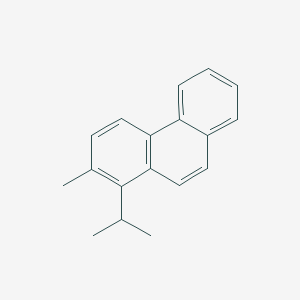

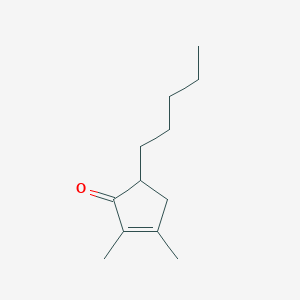
![1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide](/img/structure/B14134264.png)
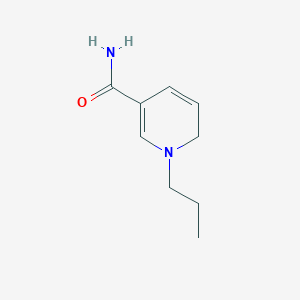
![2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14134266.png)
